molecular formula C10H8ClNO B155281 5-(Chloromethyl)quinolin-8-ol CAS No. 10136-57-9

5-(Chloromethyl)quinolin-8-ol

Cat. No. B155281
CAS RN: 10136-57-9
M. Wt: 193.63 g/mol
InChI Key: JGOBHUWKRDXZEY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H8ClNO . It has an average mass of 193.630 Da and a monoisotopic mass of 193.029449 Da .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-(Chloromethyl)quinolin-8-ol, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)quinolin-8-ol consists of a benzene ring fused with a pyridine moiety . The presence of the chloromethyl group at the 5th position and a hydroxyl group at the 8th position on the quinoline ring gives the compound its unique properties .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

5-(Chloromethyl)quinolin-8-ol has a log octanol-water partition coefficient (Log Kow) of 2.46 . The boiling point is estimated to be 340.22°C, and the melting point is approximately 117.27°C . The vapor pressure at 25°C is 7.67E-006 mm Hg .

Scientific Research Applications

Corrosion Inhibition

5-(Chloromethyl)quinolin-8-ol and its derivatives have shown significant promise as corrosion inhibitors for various metals in acidic environments. The compounds demonstrate mixed-type inhibitory activity, chemisorb onto metal surfaces, and follow the Langmuir isotherm model, offering substantial protection against corrosion. These findings were supported by various techniques, including weight loss measurements, electrochemical measurements, UV-Visible spectroscopy, scanning electron microscopy (SEM), and computational techniques (El faydy et al., 2021), (Douche et al., 2020).

Synthesis and Characterization of Complexes

5-(Chloromethyl)quinolin-8-ol has been utilized in the synthesis and characterization of various complexes. For example, it was used to create transition metal chelates with significant antimicrobial activity against multiple bacterial and fungal strains (Verma et al., 2010). Moreover, its derivatives have been synthesized and characterized by spectroscopic methods, and their aluminum complexes exhibited strong fluorescence emissions, providing valuable insights into their electronic structures and photophysical properties (Suliman et al., 2014).

Biological Studies and Antimicrobial Activity

Certain derivatives of 5-(Chloromethyl)quinolin-8-ol have displayed higher antimicrobial activity compared to their metal complexes and have been comparable with standard antibiotics. This indicates the potential of these compounds in medical applications, particularly as antibacterial agents (Patel et al., 2011).

Safety And Hazards

The safety data sheet for 5-(Chloromethyl)quinolin-8-ol hydrochloride indicates that it is classified as Acute Tox. 4 Oral according to GHS07 . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

Future Directions

Quinoline derivatives, including 5-(Chloromethyl)quinolin-8-ol, have potential for industrial and medicinal applications . They have been studied for their ability against various types of bacteria . Future research may focus on optimizing the synthesis protocols, exploring new reactions, and investigating their biological and pharmaceutical activities .

properties

IUPAC Name

5-(chloromethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOBHUWKRDXZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906080
Record name 5-(Chloromethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)quinolin-8-ol

CAS RN

4053-45-6, 10136-57-9
Record name 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Chloromethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As shown in Scheme A below, 8-hydroxyquinoline (A1) is treated with hydrochloric acid and formaldehyde to give 5-chloromethyl-8-hydroxyquinoline (A2). The chloro group of A2 is substituted with propargylamine to afford 5-(1-propargylamino)methyl-8-hydroxyquinoline (A3). Bromination of A3 employing N-bromosuccinimide (NBS) provides the bromide A4 which is then treated, for example, with the modified peptide [D-Cys6]GnRH to give the target compound A5, which is the compound M22A in Appendix I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
M El Faydy, N Dahaief, M Rbaa, K Ounine… - …, 2016 - jmaterenvironsci.com
A series of new 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives were synthesized starting from the properly substituted 4-piperazine, by condensation with 5-chloromethyl-8-…
Number of citations: 19 www.jmaterenvironsci.com
M El Faydy, H About, I Warad, Y Kerroum… - Journal of Molecular …, 2021 - Elsevier
Both new bis-quinolin-8-ols, namely 5,5′ ((methylenebis(oxy))bis(methylene))bis(quinolin-8-ol)(MBQ), 5,5′-((propane-1,3-diylbis(oxy))bis(methylene))bis(quinolin-8-ol) (PBQ) were …
Number of citations: 35 www.sciencedirect.com
SL Galster - 2021 - search.proquest.com
In part I of this thesis new analogues of the lead compound 7-((2, 3-Dichlorophenyl)(pyridin-2-ylamino) methyl) quinolin-8-ol (MMRi62) were designed and synthesized in order to …
Number of citations: 0 search.proquest.com
LQ Kong, Y Qiao, JD Zhang - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C12H10ClNO2, crystallizes with two independent molecules in the asymmetric unit; these are approximate mirror images of each other. In each molecule, the …
Number of citations: 10 scripts.iucr.org
H Tayebi, H Bourazmi, B Himmi, A El Assyry… - Der Pharm …, 2014 - researchgate.net
Inhibiting effect of 5-(chloromethyl) quinolin-8-ol Hydrochloride (QIN1) on carbon steel corrosion (CS) in 1.0 M HCl solution was investigated by electrochemical impedance …
Number of citations: 67 www.researchgate.net
CJ Xu, BG Li, JT Wan, ZY Bu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C15H15NO4, which is a key intermediate in the synthesis of compounds used in organic light-emitting devices, has been synthesized by the reaction of 5-(…
Number of citations: 2 scripts.iucr.org
SS Sanjay, P Vishwanatha… - Mapana Journal of …, 2018 - search.proquest.com
8-Hydroxyqunoline derivatives were synthesised by treating 5-chloromethyl-8-hydroxy quinoline with imidazole and characterized using NMR and mass spectrometry. 2-…
Number of citations: 1 search.proquest.com
A Verma, SA Iqbal, A Singh, L Mitu - Journal of Chemistry, 2010 - hindawi.com
5-Chloromethyl-8-quinolinol hydrochloride was condensed with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in presence of potassium carbonate. The resulting 5-((1-(2-methyl-5-…
Number of citations: 1 www.hindawi.com
D Douche, Y Sert, SA Brandán, AA Kawther… - Journal of molecular …, 2021 - Elsevier
A potential new drug to treat SARS-CoV-2 infections and chloroquine analogue, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1) has been here synthesized and characterized by FT-IR, …
Number of citations: 61 www.sciencedirect.com
B Ghosh, T Antonio, MEA Reith… - Journal of medicinal …, 2010 - ACS Publications
The role of iron in the pathogenesis of Parkinson’s disease (PD) has been implicated strongly because of generation of oxidative stress leading to dopamine cell death. In our overall …
Number of citations: 96 pubs.acs.org

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